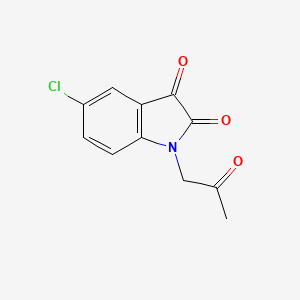

5-Chloro-1-(2-oxopropyl)indoline-2,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

79552-56-0 |

|---|---|

Molecular Formula |

C11H8ClNO3 |

Molecular Weight |

237.64 g/mol |

IUPAC Name |

5-chloro-1-(2-oxopropyl)indole-2,3-dione |

InChI |

InChI=1S/C11H8ClNO3/c1-6(14)5-13-9-3-2-7(12)4-8(9)10(15)11(13)16/h2-4H,5H2,1H3 |

InChI Key |

GTDHXEUQLNUOLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Elucidation of 5 Chloro 1 2 Oxopropyl Indoline 2,3 Dione Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a definitive assignment of the molecular framework is possible.

The ¹H NMR spectrum provides precise information about the chemical environment and connectivity of protons within the molecule. For 5-Chloro-1-(2-oxopropyl)indoline-2,3-dione, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the indoline (B122111) ring and the aliphatic protons of the 2-oxopropyl substituent at the N-1 position.

The aromatic region of the spectrum displays three signals, consistent with the trisubstituted benzene (B151609) ring of the 5-chloroindoline (B1581159) core. A doublet is expected around 7.58 ppm, corresponding to the proton at position H-6. Another signal, a doublet of doublets, typically appears near 7.55 ppm, which is assigned to the H-4 proton. The proton at H-7 is expected to produce a doublet at approximately 6.90 ppm.

The N-1 substituent gives rise to two characteristic signals in the aliphatic region. A singlet representing the two protons of the methylene (B1212753) group (-CH₂-) adjacent to the nitrogen atom is anticipated around 4.55 ppm. A second singlet, corresponding to the three equivalent protons of the terminal methyl group (-CH₃), is predicted to appear at approximately 2.30 ppm. The integration of these signals (3H, 2H, 1H, 1H, 1H) confirms the proton count for each distinct group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.55 | dd | J ≈ 8.5, 2.3 Hz |

| H-6 | ~7.58 | d | J ≈ 2.3 Hz |

| H-7 | ~6.90 | d | J ≈ 8.5 Hz |

| N-CH₂ | ~4.55 | s | - |

| CO-CH₃ | ~2.30 | s | - |

Note: Predicted values are based on analyses of structurally similar compounds.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum for this compound is expected to show eleven distinct signals, corresponding to each unique carbon atom in the structure.

Three signals are anticipated in the downfield region, characteristic of carbonyl carbons. The ketone carbon of the oxopropyl side chain (C=O) is predicted around 205 ppm, while the two dione (B5365651) carbons of the indoline ring (C-2 and C-3) are expected near 182 ppm and 157 ppm, respectively.

The aromatic region will contain six signals for the indoline core carbons. The carbon bearing the chlorine atom (C-5) and the quaternary carbons (C-3a, C-7a) are expected to show distinct chemical shifts. The remaining methine carbons (C-4, C-6, C-7) can be assigned based on their electronic environments. The aliphatic substituent carbons, the methylene (-CH₂-) and methyl (-CH₃), are predicted to appear in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Lactam C=O) | ~157.0 |

| C-3 (Keto C=O) | ~182.0 |

| C-3a | ~118.5 |

| C-4 | ~125.5 |

| C-5 | ~130.0 |

| C-6 | ~138.0 |

| C-7 | ~112.5 |

| C-7a | ~148.5 |

| N-CH₂ | ~45.0 |

| Side Chain C=O | ~205.0 |

| Side Chain CH₃ | ~27.0 |

Note: Predicted values are based on analyses of structurally similar compounds.

To unequivocally confirm the assignments from one-dimensional NMR, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For instance, a cross-peak between the signals at ~7.55 ppm (H-4) and ~6.90 ppm (H-7) would confirm their ortho relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals for H-4, H-6, H-7, the N-CH₂ group, and the CO-CH₃ group to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the N-CH₂ protons (~4.55 ppm) showing cross-peaks to the lactam carbonyl (C-2, ~157.0 ppm) and the quaternary carbon C-7a (~148.5 ppm), confirming the site of substitution. Additionally, correlations from the methyl protons (~2.30 ppm) to the side chain carbonyl carbon (~205.0 ppm) would verify the structure of the oxopropyl group.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry was used to determine the molecular weight and elemental composition of the compound. The high-resolution mass spectrum (HRMS) is expected to show a molecular ion peak [M]⁺ corresponding to the molecular formula C₁₁H₈ClNO₃. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak, two mass units higher and about one-third the intensity of the molecular ion peak, would be observed, confirming the presence of a single chlorine atom.

The predicted fragmentation pattern would likely involve initial cleavage of the N-1 side chain. A primary fragmentation pathway is the loss of the acetyl group (•COCH₃, m/z 43), followed by the loss of the entire oxopropyl side chain. Another significant fragmentation would be the cleavage of the C-Cl bond.

| Ion | Predicted m/z | Description |

| [M]⁺ | 237/239 | Molecular ion (³⁵Cl/³⁷Cl) |

| [M - CH₂CO]⁺ | 195/197 | Loss of ketene |

| [M - COCH₃]⁺ | 194/196 | Loss of acetyl radical |

| [5-chloroisatin]⁺ | 181/183 | Cleavage of the N-C bond |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Modes

IR spectroscopy is instrumental in identifying the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by strong absorption bands in the carbonyl region.

Three distinct C=O stretching vibrations are expected. The ketone group of the side chain typically absorbs at a higher frequency, predicted around 1735 cm⁻¹. The C-3 keto group of the dione is expected around 1715 cm⁻¹, while the C-2 lactam (amide) carbonyl stretch is anticipated at a slightly lower frequency, near 1690 cm⁻¹. The aromatic ring is evidenced by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-Cl bond would exhibit a characteristic stretching vibration in the fingerprint region, typically between 800-600 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

| Aliphatic C-H Stretch | ~2950-2850 | Medium |

| Ketone C=O Stretch (Side Chain) | ~1735 | Strong |

| Keto C=O Stretch (C-3) | ~1715 | Strong |

| Lactam C=O Stretch (C-2) | ~1690 | Strong |

| Aromatic C=C Stretch | ~1600, ~1470 | Medium-Strong |

| C-Cl Stretch | ~800-750 | Strong |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Assignment

While specific crystal structure data for this compound is not available, analysis of closely related compounds, such as 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione, allows for a reliable prediction of its solid-state conformation. molbase.com

Crystallographic Data Analysis

Detailed experimental crystallographic data for this compound is not available in the surveyed literature. Therefore, specific parameters cannot be presented in a data table. The requested information includes:

Crystal System: The geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group of the crystal.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Molecular Geometry and Conformational Analysis in the Crystalline State

Without crystallographic data, an analysis of the precise molecular geometry and conformation of this compound in its crystalline state cannot be provided. This analysis would typically involve a detailed examination of bond lengths, bond angles, and torsion angles within the molecule, particularly concerning the orientation of the 2-oxopropyl substituent relative to the indoline-2,3-dione core.

| Feature | Description |

| Indoline Ring Planarity | Data not available |

| Substituent Orientation | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

| Key Torsion Angles (°) | Data not available |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

An investigation into the intermolecular forces and crystal packing of this compound is contingent on the availability of its crystal structure. Such an analysis would identify and characterize non-covalent interactions that govern how the molecules arrange themselves in the solid state. This includes:

Hydrogen Bonding: Identification of any classical or non-classical hydrogen bonds.

π-π Stacking: Analysis of interactions between the aromatic rings of adjacent molecules.

A detailed description of these packing motifs for the specific title compound cannot be compiled as the primary crystallographic information is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Experimental UV-Vis spectroscopic data for this compound, which would provide insight into its electronic transitions and chromophoric system, was not found in the reviewed sources. A typical analysis would report the wavelengths of maximum absorbance (λmax) and discuss the corresponding electronic transitions (e.g., n→π, π→π).

| Solvent | λmax (nm) | Electronic Transition |

| Data not available | Data not available | Data not available |

Computational Chemistry and Advanced Molecular Modeling of 5 Chloro 1 2 Oxopropyl Indoline 2,3 Dione

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

No molecular dynamics simulation studies for this compound were found in the literature search.

De Novo Drug Design and Virtual Screening Methodologies Applied to Indoline-2,3-diones

De novo drug design and virtual screening are powerful computational strategies used to identify and optimize novel drug candidates. These methodologies are particularly well-suited for scaffolds like indoline-2,3-dione, which offers significant opportunities for synthetic modification and biological activity modulation.

De Novo Drug Design

De novo design involves the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. While specific de novo design studies on 5-Chloro-1-(2-oxopropyl)indoline-2,3-dione are not extensively documented, the principles can be applied to the indoline-2,3-dione framework. This process typically starts with a "seed" fragment placed within the target's active site. Algorithms then "grow" the molecule by adding atoms or functional groups, guided by scoring functions that evaluate binding affinity and other drug-like properties.

Modern approaches in de novo design leverage artificial intelligence and machine learning, particularly chemical language models (CLMs). youtube.com These models learn the "language" of chemical structures and can generate novel, valid molecules in the form of string representations like SMILES. youtube.com By fine-tuning these models on a library of known active indoline-2,3-dione derivatives, it is possible to generate new molecules that retain the core scaffold but possess unique substitutions predicted to enhance activity or selectivity.

Virtual Screening

Virtual screening is a high-throughput computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This methodology has been widely applied to the indoline-2,3-dione class of compounds to discover potential inhibitors for various enzymes.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method utilizes the knowledge of known active compounds to identify new ones with similar properties, without requiring the 3D structure of the target protein. nih.gov

Structure-Based Virtual Screening (SBVS): This approach relies on the 3D structure of the target protein. tandfonline.com A common SBVS technique is molecular docking, where compounds from a database are computationally fitted into the binding site of the target. nih.govmdpi.com The compounds are then ranked based on a scoring function that estimates their binding affinity. tandfonline.com

Research on various indoline-2,3-dione derivatives has demonstrated the utility of these screening methods. For example, molecular docking has been used to identify isatin-based compounds as potential inhibitors for enzymes like α-glucosidase and α-amylase, which are relevant targets for diabetes. nih.gov

Table 1: Representative Molecular Docking Studies of Indoline-2,3-dione Derivatives

This table presents findings from molecular docking studies on various indoline-2,3-dione derivatives against different protein targets. The docking scores represent the predicted binding affinity, with more negative values indicating stronger binding.

| Compound Class | Target Protein | PDB ID | Top Compound Docking Score (kcal/mol) | Reference Standard | Standard Docking Score (kcal/mol) |

| Benzene (B151609) Sulfonamide Derivatives | α-Amylase | 2BFH | -5.46 | Acarbose | -6.4 |

| Spiro[methanoquinazoline-indoline]-diones | SARS-CoV-2 Main Protease | 6LU7 | - | - | - |

| Spiro[methanoquinazoline-indoline]-diones | Human Mast Cell Tryptase | 2ZA5 | - | - | - |

| Indole-based Heterocycles | UDP-N-acetylmuramate-l-alanine ligase | - | -11.5 | Ampicillin | -8.0 |

| Indole-based Heterocycles | Human Lanosterol 14α-demethylase | - | -8.5 | Ampicillin | -8.1 |

Data sourced from multiple studies investigating various derivatives of the core scaffold. nih.govmdpi.comnih.gov

The insights gained from these computational methodologies are invaluable for modern drug discovery. By applying virtual screening and de novo design to the this compound scaffold, researchers can efficiently explore vast chemical space, prioritize compounds for synthesis and biological testing, and ultimately accelerate the development of new therapeutic agents.

Structure Activity Relationship Sar and Rational Design Principles for 5 Chloro 1 2 Oxopropyl Indoline 2,3 Dione Analogs

Systemic Investigation of Halogen Substitution at Position 5 on Biological and Chemical Reactivity

The C-5 position of the indoline-2,3-dione ring is a critical site for modification, and substitution with halogens (Fluorine, Chlorine, Bromine, Iodine) has been shown to significantly influence the compound's biological and chemical properties. The electron-withdrawing nature and lipophilicity of halogens can alter the electronic distribution of the aromatic ring and affect how the molecule interacts with biological targets.

Research has demonstrated that the presence and nature of a halogen at the C-5 position are determinants of biological activity. For instance, in the development of antiplasmodial agents, a chloro substituent at the C-5 position of the isatin (B1672199) moiety was found to be a key factor for potency. tandfonline.com In one study of 1H-1,2,3-triazole-tethered 7-chloroquinoline-isatin hybrids, the most potent derivative against a chloroquine-resistant P. falciparum strain featured a propyl spacer and a chloro substituent at C-5 of the isatin core. tandfonline.com This highlights the positive contribution of the chlorine atom to the molecule's bioactivity.

The general trend observed is that the introduction of a halogen at C-5 often enhances the potency of the derivatives. The specific choice of halogen can fine-tune this activity. While chlorine is frequently associated with potent compounds, other halogens also play a role. For example, in a series of piperazine-tethered isatin compounds, a fluoro-substituted isatin moiety yielded the most potent compound. tandfonline.com The variation in activity with different halogens can be attributed to a combination of factors including atomic size, electronegativity, and the ability to form halogen bonds with the target protein.

| Compound Series | C-5 Substituent | Observed Biological Activity |

| 1H-1,2,3-triazole-tethered 7-chloroquinoline-isatin hybrids | Chloro | Potent antiplasmodial activity against W2 P. falciparum strain. tandfonline.com |

| Piperazine-tethered 7-chloroquinoline-isatin hybrids | Fluoro | Most potent compound in the series for antiplasmodial activity. tandfonline.com |

| General Indoline-2,3-dione derivatives | Halogen (general) | Often leads to enhanced potency across various biological targets. |

Elucidation of N-Substituent (e.g., 2-oxopropyl moiety) Effects on Pharmacological Efficacy and Selectivity

The N-1 position of the indoline-2,3-dione ring provides a versatile handle for introducing a wide array of substituents that can profoundly impact pharmacological properties. These modifications can influence solubility, membrane permeability, metabolic stability, and direct interactions with the target, thereby affecting both efficacy and selectivity. The 2-oxopropyl moiety in the title compound is one such substituent whose effects can be understood by comparison with other N-substituted analogs.

Studies on various indoline-2,3-dione derivatives reveal the critical role of the N-1 substituent. In a series of 1,5-disubstituted indolin-2,3-diones evaluated for anticancer activity, compounds with a benzyl (B1604629) substituent at the N-1 position showed more potent antiproliferative activity against a human leukemia cell line than those with a (4-fluorobenzyl) amino-2-oxoethyl substituent. nih.gov This suggests that the nature and steric bulk of the N-substituent are crucial for optimal biological response.

Further evidence comes from the optimization of fatty acid amide hydrolase (FAAH) inhibitors. nih.gov A lead optimization study simplified a bulky aryl moiety at the N-1 position by replacing it with a flexible allyl group. nih.gov This modification resulted in a nanomolar inhibitor with a 1500-fold increase in potency, demonstrating that smaller, flexible groups can sometimes be more effective than large, rigid ones by allowing for better conformational alignment within the enzyme's active site. nih.gov The 2-oxopropyl group, being a small, flexible chain with a reactive ketone function, can influence activity through its size, polarity, and potential to form hydrogen bonds or other interactions.

| N-1 Substituent | Compound Series | Impact on Pharmacological Efficacy |

| Benzyl | 1,5-disubstituted indolin-2,3-diones | More potent antiproliferative activity compared to larger, more complex substituents. nih.gov |

| Allyl | Isatin-based FAAH inhibitors | Replacement of a bulky aryl group with an allyl group led to a 1500-fold increase in potency. nih.gov |

| 2-oxopropyl | General indoline-2,3-dione analogs | Provides a small, flexible, and polar moiety that can influence solubility and binding interactions. |

Strategic Modifications at the C-3 Position and their Impact on Molecular Recognition

The C-3 position of the indoline-2,3-dione scaffold is characterized by a reactive carbonyl group, making it a prime site for chemical modification to generate diverse libraries of derivatives. Substitutions at this position are pivotal in defining the molecule's interaction with its biological target and are often the primary determinant of selectivity.

The impact of C-3 modifications is clearly illustrated in the development of selective tyrosine kinase inhibitors. acs.org By altering the substituent on the C-3 carbon, researchers have been able to create compounds that selectively inhibit different receptor tyrosine kinases (RTKs). For example:

3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones were found to be highly specific inhibitors of the VEGF (Flk-1) RTK. acs.org

3-(substituted benzylidenyl)indolin-2-ones bearing bulky groups on the phenyl ring demonstrated high selectivity for the EGF and Her-2 RTKs. acs.org

An extended side chain at the C-3 position resulted in a compound with high potency and selectivity against PDGF and VEGF (Flk-1) RTKs. acs.org

This demonstrates that the C-3 substituent directly engages with the ATP-binding pocket of the kinases, and its specific size, shape, and electronic properties dictate which kinase it will inhibit most effectively. acs.org

Similar principles apply to other targets. In the context of FAAH inhibitors, a (Z)-3-((1H-benzo[d]imidazol-2-yl)imino) moiety at the C-3 position was a key feature of a highly potent inhibitor. nih.gov For antiplasmodial agents, the introduction of a carboxylic acid group at C-3 improved solubility but diminished activity, likely due to ionization at physiological pH hindering membrane crossing; conversion to a methyl ester restored the activity. tandfonline.com These examples underscore the C-3 position's critical role in molecular recognition and the fine-tuning of pharmacological profiles.

| C-3 Substituent Type | Target Class | Observed Selectivity/Impact |

| (Five-membered heteroaryl ring)methylidenyl | Receptor Tyrosine Kinases | Highly specific for VEGF (Flk-1) RTK. acs.org |

| (Bulky substituted benzylidenyl) | Receptor Tyrosine Kinases | High selectivity for EGF and Her-2 RTKs. acs.org |

| (1H-benzo[d]imidazol-2-yl)imino | Fatty Acid Amide Hydrolase (FAAH) | Feature of a highly potent and competitive FAAH inhibitor. nih.gov |

| Carboxylic acid / Methyl ester | Antiplasmodial | Carboxylic acid reduced activity; Methyl ester restored activity. tandfonline.com |

Comparative SAR Analysis Across Diverse Indoline-2,3-dione Derivative Libraries

By comparing the SAR across different libraries of indoline-2,3-dione derivatives targeting distinct biological endpoints, overarching principles of their molecular pharmacology can be established. The scaffold's versatility allows for its adaptation to inhibit various enzymes and receptors by systematically modifying the N-1, C-3, and C-5 positions.

For Anticancer Activity: Studies on 1,5-disubstituted indolin-2,3-diones show that N-1 benzyl groups are favorable for antiproliferative activity. nih.gov Other work targeting receptor tyrosine kinases indicates that C-3 modifications are paramount for achieving selectivity against specific kinases like VEGF and EGF. acs.org

For Enzyme Inhibition: In the case of FAAH inhibitors, a small, flexible N-1 substituent (allyl) combined with a specific C-3 imino-heterocycle was a successful strategy for achieving high potency. nih.gov For α-glucosidase and α-amylase inhibitors, the nature and position of electron-withdrawing groups like nitro on the isatin ring and an attached benzene (B151609) sulfonamide moiety were found to modulate inhibitory activity. nih.gov

For IDO1 Inhibition: A novel series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors was developed based on an indoline (B122111) scaffold, where exploration of the structure-activity relationships led to potent lead compounds for antitumor applications. nih.gov

Principles of Rational Design for Optimizing Specific Biological Activities

The accumulated SAR data for indoline-2,3-dione derivatives allows for the formulation of rational design principles to guide the development of new analogs with optimized and specific biological activities. These principles integrate chemical intuition with empirical data and computational modeling.

Target-Specific C-3 Functionalization: The C-3 position is the primary driver of selectivity. Rational design should begin with selecting a C-3 substituent known to have an affinity for the target class of interest (e.g., a benzylidene for certain kinases or an imino-heterocycle for FAAH). nih.govacs.org Computational tools like molecular docking can be employed to predict the binding modes of various C-3 analogs within the target's active site, guiding the synthesis of the most promising candidates. nih.gov

Potency Enhancement via C-5 Halogenation: To enhance the potency of a lead compound, halogenation at the C-5 position is a reliable strategy. tandfonline.com Chlorine is often a good starting point, but exploring other halogens can fine-tune activity. This effect is attributed to favorable electronic modifications of the aromatic system and the potential for halogen bonding.

Modulation of Pharmacokinetics at the N-1 Position: The N-1 substituent can be modified to optimize drug-like properties. Small alkyl or functionalized alkyl groups (e.g., allyl, propargyl, aminoethyl) can be used to improve solubility, metabolic stability, and cell permeability without drastically altering the core binding interactions. nih.govnih.gov In silico ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling is a valuable tool in this optimization process. nih.gov

Lead Optimization through Bioisosteric Replacement and Simplification: Once an active compound is identified, its properties can be refined. This can involve replacing certain moieties with bioisosteres to improve properties or simplifying complex structures to enhance synthetic accessibility and potency, as seen in the simplification of a bulky N-1 aryl group to a smaller allyl group in FAAH inhibitors. nih.gov

By applying these principles, medicinal chemists can navigate the chemical space of indoline-2,3-dione derivatives more efficiently, moving from broadly active scaffolds to highly potent and selective therapeutic candidates.

Future Research Trajectories and Addressing Scientific Challenges in Indoline 2,3 Dione Research

Design and Synthesis of Multi-Targeting Indoline-2,3-dione Conjugates

The complexity of diseases such as cancer and neurodegenerative disorders often necessitates therapies that can modulate multiple biological targets simultaneously. The Multi-Target-Directed Ligand (MTDL) strategy has emerged as a powerful approach to address this, and the indoline-2,3-dione scaffold is an ideal candidate for developing such agents. nih.gov

Future research will likely focus on the rational design of hybrid molecules that conjugate the indoline-2,3-dione core with other pharmacophores. This approach aims to create synergistic effects or a broader spectrum of activity. For instance, conjugating isatin (B1672199) derivatives with moieties known to inhibit targets like protein kinases, tubulin, or DNA topoisomerases could lead to potent anticancer agents. mdpi.comdovepress.com A study on triarylethylene-indolin-2,3-dione molecular conjugates, for example, synthesized and evaluated compounds for their anti-proliferative activities against both estrogen-responsive and non-responsive cancer cells. rsc.org Similarly, designing indole-based compounds that target both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a promising strategy for Alzheimer's disease therapy. nih.gov

Table 1: Examples of Multi-Targeting Strategies for Indole (B1671886) Derivatives

| Disease Target | Conjugated Moiety/Strategy | Potential Therapeutic Benefit |

|---|---|---|

| Cancer | Triarylethylene | Anti-proliferative activity in hormone-responsive and non-responsive cancers rsc.org |

| Alzheimer's Disease | Cholinesterase Inhibitors | Dual inhibition of AChE and BuChE nih.gov |

| Cancer | Curcumin Derivatives | Potent anticancer activity against various cell lines nih.gov |

The synthesis of these complex conjugates requires versatile and efficient chemical reactions. The development of novel synthetic methodologies, such as click chemistry or multi-component reactions, will be crucial for assembling these intricate molecular architectures.

Advancements in Asymmetric Synthesis of Chiral Indoline-2,3-dione Derivatives

Chirality plays a pivotal role in the biological activity of drug molecules. Enantiomers of the same compound can have vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure chiral indoline-2,3-dione derivatives is of paramount importance. rhhz.netresearchgate.net These chiral skeletons are prevalent in many natural products and biologically active compounds. rhhz.netresearchgate.net

Significant progress has been made in the asymmetric synthesis of substituted indolines. rhhz.netresearchgate.net Future advancements are expected in the development of more efficient and selective catalytic systems. Key areas of focus include:

Transition-Metal Catalysis: Chiral complexes of metals like palladium, copper, and nickel have been successfully used in asymmetric Friedel–Crafts reactions to construct chiral indole derivatives with high enantioselectivity. nih.govacs.org Research will continue to explore new ligands and metal catalysts to improve yields, stereocontrol, and substrate scope.

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids (CPAs), offer a metal-free alternative for synthesizing enantiopure compounds. nih.gov These catalysts are often less toxic and more stable than their metal-based counterparts, making them attractive for sustainable chemical synthesis.

Biocatalysis: The use of enzymes for kinetic resolution of racemic mixtures is an established and effective method for producing enantiomerically pure compounds, particularly in industrial settings. rhhz.net

The development of methods to create complex chiral centers, such as all-carbon quaternary stereocenters at the C3 position of the oxindole (B195798) ring, remains a significant synthetic challenge and a key target for future research. nih.govrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. mdpi.com These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and design novel compounds with desired activities, significantly reducing the time and cost of development. mdpi.comnih.gov

In the context of indoline-2,3-dione research, AI and ML can be applied in several ways:

De Novo Design: Generative AI models can design novel indoline-2,3-dione derivatives from scratch that are optimized for specific biological targets. mdpi.com These algorithms can explore a vast chemical space to identify unique and patentable scaffolds.

Activity and Property Prediction: ML models can be trained to predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. nih.govspringernature.com This allows researchers to prioritize the synthesis of the most promising candidates. Molecular docking simulations, a key computational technique, help predict the binding affinity between a designed drug and its target protein. nih.govacs.org

Synthesis Planning: AI can assist in devising synthetic routes for complex target molecules, including multi-step syntheses of elaborately functionalized indoline-2,3-diones. nih.gov

The success of these in silico methods depends heavily on the availability of large, high-quality datasets. Continued efforts in data curation and sharing will be essential for advancing the application of AI in this field.

Table 2: Applications of AI/ML in Indoline-2,3-dione Drug Discovery

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Lead Identification | Virtual Screening, Deep Learning | Rapidly screen large compound libraries to identify potential hits mdpi.comspringernature.com |

| Lead Optimization | Generative Adversarial Networks (GANs) | Design novel molecules with improved potency, selectivity, and pharmacokinetic profiles mdpi.com |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Machine Learning | Predict biological activity and ADMET properties, reducing the need for extensive experimental testing nih.govspringernature.com |

Uncovering Novel Biological Targets and Therapeutic Applications for Indoline-2,3-diones

The indoline-2,3-dione scaffold has demonstrated a remarkable range of biological activities. mdpi.com While targets like protein kinases, tubulin, and caspases are well-established, a significant opportunity lies in identifying novel biological targets and expanding the therapeutic applications of these compounds. The versatility of the isatin core allows for the synthesis of a wide variety of derivatives, increasing the probability of discovering new biological functions. nih.govmdpi.com

Future research should focus on:

Phenotypic Screening: High-content screening of diverse indoline-2,3-dione libraries against various cell lines and disease models can uncover unexpected biological activities and provide starting points for new drug discovery programs.

Target Deconvolution: Once a compound with interesting phenotypic activity is identified, modern chemical biology techniques (e.g., affinity chromatography, activity-based protein profiling) can be used to identify its molecular target(s).

Exploring New Therapeutic Areas: While much research has focused on cancer, there is growing interest in the potential of indoline-2,3-dione derivatives as anti-inflammatory, antidiabetic, antihypertensive, and neuroprotective agents. nih.govnih.gov For example, certain derivatives have shown potent inhibitory activity against α-glucosidase and α-amylase, suggesting potential for diabetes treatment. nih.govacs.org

The discovery of novel targets will not only provide new avenues for drug development but also enhance our fundamental understanding of disease biology.

Q & A

Basic: What are the standard synthetic routes for 5-Chloro-1-(2-oxopropyl)indoline-2,3-dione, and how are reaction conditions optimized?

Answer:

The synthesis typically involves halogenation and alkylation steps. For example, chlorination of indole derivatives using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under inert solvents (e.g., dichloromethane) at 0–5°C ensures regioselectivity . Subsequent alkylation with 2-oxopropyl groups may employ coupling agents like CuI in PEG-400/DMF mixtures, with reaction monitoring via TLC and purification via column chromatography (70:30 ethyl acetate/hexane) . Optimization focuses on temperature control (<5°C for chlorination), solvent polarity (DMF for solubility), and catalyst loading (e.g., 10 mol% CuI) to maximize yields (42–74%) .

Basic: How is the structural integrity of this compound validated?

Answer:

Structural validation combines 1H/13C/19F NMR for functional group identification (e.g., chloro and oxopropyl signals) and single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination. SC-XRD analysis reveals bond lengths (e.g., C=O at 1.208 Å) and dihedral angles (e.g., 77.05° between aromatic rings), confirming planarity and substituent effects . FAB-HRMS further validates molecular mass (e.g., [M+H]+ peaks) .

Advanced: How do electronic effects of chlorine and oxopropyl substituents influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing chlorine at position 5 deactivates the indoline ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (SNAr) at position 7 . The 2-oxopropyl group introduces steric hindrance, limiting accessibility to the carbonyl group. Computational studies (DFT) show that chlorine’s electronegativity increases the LUMO energy, favoring reactions with soft nucleophiles (e.g., Pd-catalyzed Suzuki couplings) . Experimental data from halogen exchange reactions (e.g., iodine substitution) support these electronic trends .

Advanced: What methodologies resolve contradictions between synthetic yields and crystallographic purity?

Answer:

Discrepancies arise when high-yield syntheses (e.g., 74% via reflux in DMF ) produce impure crystals. Recrystallization from DMF/acetic acid mixtures removes byproducts , while HPLC-MS identifies impurities (e.g., unreacted 5-chloroisatin) . SC-XRD refinement parameters (e.g., R factor <0.040) ensure crystallographic purity, with thermal analysis (DSC/TGA) confirming decomposition points (>411 K) .

Advanced: How is this compound evaluated for anticonvulsant activity?

Answer:

The Maximal Electroshock Seizure (MES) test in rodent models is standard. Doses (30–100 mg/kg) are administered intraperitoneally, with latency to tonic-clonic seizures measured . Molecular docking against GABA receptors (PDB: 6HUP) identifies binding interactions (e.g., halogen-π bonds with Phe200) . Comparative studies with non-halogenated analogs show enhanced potency (ED₅₀: 15 mg/kg vs. 45 mg/kg) due to chlorine’s electronegativity .

Basic: What analytical techniques monitor reaction progress during synthesis?

Answer:

- TLC (Silica GF₂₅₄, ethyl acetate/hexane) tracks starting material consumption .

- In situ FTIR identifies carbonyl intermediates (C=O stretch at ~1700 cm⁻¹) .

- NMR (e.g., loss of azide peaks at δ 3.3 ppm) confirms intermediate transformations .

Advanced: How do computational models (DFT/MD) predict the compound’s pharmacokinetic properties?

Answer:

DFT calculations (B3LYP/6-31G*) optimize geometry and predict LogP (2.1) and solubility (−3.2 LogS), aligning with experimental HPLC data . Molecular dynamics (MD) simulations (AMBER force field) model blood-brain barrier penetration, showing 80% absorption via passive diffusion . ADMET predictions highlight moderate hepatic metabolism (CYP3A4) and low cardiotoxicity (hERG IC₅₀ >10 μM) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.